4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl-
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Overview
Description
4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base to form the benzopyran core. Subsequent functionalization steps introduce the dimethylamino and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl- has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a therapeutic agent.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl- involves its interaction with specific molecular targets within biological systems. The dimethylamino group may facilitate binding to certain receptors or enzymes, while the phenyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 2-methyl-: This compound lacks the dimethylamino and phenyl groups, resulting in different chemical and biological properties.
4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-:
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy-: This compound features multiple methoxy groups, which can influence its chemical behavior and biological activity.
Uniqueness
4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl- is unique due to the presence of both dimethylamino and phenyl groups. These functional groups contribute to its distinct chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
83767-00-4 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(dimethylamino)-7-phenylchromen-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)17-11-15(19)14-9-8-13(10-16(14)20-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
UZULGVBHYDKJOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C2=C(O1)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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